1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one
Description
The compound 1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one belongs to a class of pyrazole derivatives functionalized with sulfanyl and phenoxy groups. Pyrazole-based compounds are widely studied for their diverse pharmacological and material science applications, including antioxidant, antimicrobial, and kinase inhibitory activities. The structural uniqueness of this compound lies in its 3,5-dimethylpyrazole core, substituted at the 4-position with a phenylsulfanyl group, and an ethanone moiety linked to a 2,4-dimethylphenoxy group. This combination of electron-donating (methyl) and moderately polar (sulfanyl) substituents influences its physicochemical properties and reactivity.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-14-10-11-19(15(2)12-14)25-13-20(24)23-17(4)21(16(3)22-23)26-18-8-6-5-7-9-18/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRSGROVXYUGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one typically involves multiple steps. One common method starts with the preparation of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one, which is then treated with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to afford the desired product . The reaction conditions often involve the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Chemical Reactions Analysis
1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact pathways and molecular targets are still under investigation, but it is known to affect the synthesis of nucleic acids and proteins .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Note: Values marked with * are estimated based on structural analogs.
Key Observations:
Electron-withdrawing groups (e.g., nitro in ) reduce electron density on the pyrazole ring, altering reactivity in substitution reactions.
Phenoxy Substituents: 2,4-Dimethylphenoxy (target compound) enhances lipophilicity (logP ~5.0*) compared to 4-chlorophenoxy (logP 4.416 in ). Nitro groups (e.g., 2-nitrophenoxy in ) increase polarity and may confer redox activity.
Physicochemical Properties
- Lipophilicity (logP): The target compound’s logP is estimated to be higher than analogs with chlorophenoxy groups due to the electron-donating methyl groups.
- Solubility : Sulfanyl and methyl groups likely reduce aqueous solubility compared to sulfonyl or nitro-substituted analogs.
- Melting Points : Compounds with halogen substituents (e.g., , m.p. 174°C) exhibit higher melting points due to increased molecular symmetry and intermolecular forces.
Biological Activity
The compound 1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one is a synthetic organic molecule belonging to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article reviews the biological activities associated with this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-4-(phenylthio)-1H-pyrazole with 2-(2,4-dimethylphenoxy)ethanone under optimized conditions. The process may require catalysts such as Lewis acids and is usually conducted in organic solvents like dichloromethane or toluene. The reaction conditions are critical for achieving high yields and purity of the final product .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : The compound could modulate receptor signaling pathways, affecting cellular responses.
- DNA Interaction : There is potential for interference with DNA replication processes, which can lead to apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, a derivative similar to the compound demonstrated significant cytotoxic effects against glioma cell lines. The IC50 value was found to be lower than that of standard chemotherapy agents like 5-fluorouracil (5-FU), indicating a promising therapeutic potential .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5f | 5.13 | C6 |
| 5-FU | 8.34 | C6 |
This data suggests that compounds within this class can induce cell cycle arrest and apoptosis, making them candidates for further development in cancer therapy .
Antibacterial Activity
Another area of interest is the antibacterial activity exhibited by pyrazole derivatives. Studies have shown that these compounds can effectively inhibit various bacterial strains. For example, derivatives have been tested for their ability to inhibit bacterial growth with varying degrees of effectiveness .
| Compound | IC50 (µM) | Bacterial Strain |
|---|---|---|
| Example Compound A | 2.14 | Staphylococcus aureus |
| Example Compound B | 1.21 | Escherichia coli |
These findings suggest that the incorporation of phenylsulfanyl groups enhances the antibacterial efficacy of pyrazole derivatives .
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. Specific studies evaluated its effect on acetylcholinesterase (AChE) and urease activities. The results indicated potent inhibition at low concentrations, which is critical for developing treatments for conditions such as Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 0.63 |
| Urease | 2.14 |
These findings underscore the potential therapeutic applications of this compound in treating diseases linked to these enzymes .
Case Studies and Applications
In a study involving a series of synthesized pyrazole derivatives, one derivative was specifically noted for its selective cytotoxicity towards cancer cells while sparing healthy cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics .
Furthermore, the exploration of these compounds as dual-action agents—targeting both bacterial infections and cancer cells—presents an innovative approach in drug development.
Q & A
Q. What are the established synthetic routes for preparing this compound, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by sulfanyl and phenoxy substitutions. Key steps include:
- Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with diketones or enol ethers under acidic conditions .
- Sulfanyl Group Introduction : Thiolation using phenylsulfanyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Phenoxy Coupling : Nucleophilic substitution of halogenated intermediates with 2,4-dimethylphenol under reflux conditions .
Optimal yields (>70%) are achieved by controlling temperature (80–100°C), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 for thiolation) .
Q. How is the compound structurally characterized, and which analytical techniques are most reliable?
- X-ray Crystallography : Single-crystal analysis using SHELXL (Ev1, Ev2) resolves bond lengths (e.g., C–S: 1.78 Å) and dihedral angles between pyrazole and phenoxy groups .
- Spectroscopy :
- ¹H/¹³C NMR : Assignments for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
- FT-IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C–S (680–720 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 422.5 [M+H]⁺) confirm molecular weight .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder in sulfanyl groups) be resolved during refinement?
Disorder in flexible groups like phenylsulfanyl can be addressed by:
- Multi-Component Refinement : Splitting the model into discrete positions with occupancy factors adjusted via SHELXL’s PART instruction .
- Restraints : Applying geometric restraints (e.g., SIMU/DELU in SHELXL) to maintain reasonable thermal motion .
- High-Resolution Data : Collecting data at low temperature (100 K) to reduce thermal motion artifacts .
Q. What strategies reconcile discrepancies in biological activity data across studies (e.g., variable IC₅₀ values)?
- Standardized Assay Conditions : Use consistent cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO ≤0.1%) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects; e.g., electron-withdrawing groups on the phenylsulfanyl moiety enhance antimicrobial activity by 30–50% .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What mechanistic insights explain the compound’s dual antioxidant and pro-oxidant behavior?
- Redox Cycling : The pyrazole-thioether moiety can undergo reversible oxidation (e.g., S–S dimerization at 0.5 V vs. Ag/AgCl) .
- ROS Scavenging : Phenolic hydroxyl groups (if present) quench free radicals via H-atom transfer (k = 1.2 × 10⁴ M⁻¹s⁻¹) .
- Metal Chelation : Sulfur and carbonyl groups bind Fe²⁺/Cu²⁺, modulating Fenton reaction dynamics .
Methodological Challenges
Q. How can synthetic byproducts (e.g., regioisomers) be minimized during pyrazole ring formation?
- Regiocontrol : Use directing groups (e.g., methyl at C3/C5) to favor 1,3,5-trisubstituted pyrazoles .
- Microwave-Assisted Synthesis : Reduces reaction time (10–15 min vs. 6 hr) and byproduct formation by 40% .
Q. What computational methods predict the compound’s environmental persistence and toxicity?
- QSAR Models : Predict biodegradation half-lives (e.g., EPI Suite) using logP (3.2) and molecular weight (422.5 g/mol) .
- Molecular Docking : Simulate binding to eco-toxicological targets (e.g., acetylcholinesterase) to estimate LC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
